2-Cyclopentadecen-1-one, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentadecen-1-one, 3-methyl- is an organic compound with the molecular formula C16H28O. It is a colorless liquid that is primarily used in the fragrance industry due to its musky odor. This compound is also known for its stability and biodegradability, making it a popular choice in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopentadecen-1-one, 3-methyl- can be synthesized through several methods. One common approach involves the enantioselective addition of chiral methyl cuprate to (E)-2-cyclopentadecen-1-one . This method yields ®-muscone with high enantiomeric excess. Another method includes the use of the Nazarov cyclization reaction from divinyl ketones .
Industrial Production Methods
In industrial settings, the compound is often synthesized using chemical synthesis techniques that follow the principles of green chemistry. This involves constructing complex chemical compounds from simpler ones while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentadecen-1-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-β unsaturated ketone position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopentadecen-1-one, 3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry as a base note in perfumery due to its musky odor
Mechanism of Action
The mechanism of action of 2-Cyclopentadecen-1-one, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s musky odor is attributed to its ability to bind to olfactory receptors, triggering a sensory response. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Muscone: Similar in structure and odor, muscone is another musky compound used in perfumery.
Civetone: Known for its strong musky odor, civetone is also used in the fragrance industry.
Exaltolide: A macrocyclic musk with a similar scent profile
Uniqueness
2-Cyclopentadecen-1-one, 3-methyl- stands out due to its excellent stability, biodegradability, and powerful musky odor. These properties make it a preferred choice in various applications, particularly in the fragrance industry .
Properties
CAS No. |
22442-01-9 |
---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(2E)-3-methylcyclopentadec-2-en-1-one |
InChI |
InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h14H,2-13H2,1H3/b15-14+ |
InChI Key |
RLAOJKCSTGZACZ-CCEZHUSRSA-N |
Isomeric SMILES |
C/C/1=C\C(=O)CCCCCCCCCCCC1 |
Canonical SMILES |
CC1=CC(=O)CCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.